4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile
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Overview
Description
4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile is a complex organic compound with a unique structure that includes a naphtho[2,3-e]benzimidazole core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile typically involves multistep organic reactions. One common method includes the condensation of appropriate naphthalene derivatives with benzimidazole precursors under controlled conditions. The reaction often requires the use of catalysts and solvents such as ethanol or methanol to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic chemistry, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific functions.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-e]benzimidazole derivatives: These compounds share a similar core structure but differ in functional groups and properties.
Indole derivatives: While structurally different, indole derivatives also exhibit significant biological activities.
Uniqueness
4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and biological activities. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(6,11-dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O2/c23-11-12-5-7-13(8-6-12)22-24-17-10-9-16-18(19(17)25-22)21(27)15-4-2-1-3-14(15)20(16)26/h1-10,14-15H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFUGVPLBBHUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C=C1)C(=O)C3=C(C2=O)C=CC4=C3N=C(N4)C5=CC=C(C=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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